[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
Description
Molecular Structure and Properties
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride possesses the molecular formula C₁₂H₁₉ClF₃N and exhibits a molecular weight of 269.74 grams per mole. The compound's structural complexity arises from the integration of several key functional elements within a rigid tricyclic framework. The adamantane core provides a three-dimensional scaffold that positions the trifluoromethyl group and aminomethyl substituent in precise spatial arrangements.
The trifluoromethyl group occupies the 3-position of the adamantane cage, while the methanamine moiety extends from the 1-position bridgehead carbon. This substitution pattern creates a molecule with significant conformational stability due to the inherent rigidity of the adamantane structure. The spatial arrangement of carbon atoms in the adamantane portion mirrors that found in diamond crystal lattice, contributing to the compound's exceptional structural integrity.
The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule compared to unsubstituted adamantane derivatives. Fluorine atoms, being highly electronegative, create strong carbon-fluorine bonds that influence both the chemical reactivity and physical properties of the compound. The hydrochloride salt formation enhances the compound's solubility characteristics and stability, making it more suitable for various research applications.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClF₃N |
| Molecular Weight | 269.74 g/mol |
| Structural Motif Code | NCC12CC3(C(F)(F)F)CC(C2)CC(C3)C1.[H]Cl |
| Chemical Abstract Service Number | 1423034-08-5 |
| Substitution Pattern | 3-Trifluoromethyl, 1-aminomethyl |
Chemical Classification and Nomenclature
This compound belongs to the broader chemical class of fluorinated adamantane derivatives, specifically categorized as a trifluoromethylated primary amine salt. The systematic nomenclature reflects the compound's structural hierarchy, beginning with the adamantane core and specifying the positions and nature of all substituents.
The compound represents a homolog of simpler trifluoromethyladamantane amines, extending the carbon chain between the adamantane framework and the amino group by one methylene unit. This structural modification distinguishes it from the directly attached amine derivatives such as 3-(trifluoromethyl)adamantan-1-amine, creating different physicochemical and potentially biological properties.
Within the classification system for organofluorine compounds, this molecule exemplifies the integration of fluorine chemistry with polycyclic hydrocarbon structures. The trifluoromethyl group represents one of the most important fluorinated functional groups in medicinal chemistry, known for its ability to modulate molecular properties including lipophilicity, metabolic stability, and binding affinity to biological targets.
The hydrochloride salt formation places this compound within the pharmaceutical salt category, where ionic forms of organic molecules are created to optimize physical properties such as solubility, stability, and crystallization behavior. This salt formation strategy is particularly valuable for amine-containing compounds, where protonation creates more water-soluble and stable formulations.
Historical Context of Trifluoromethylated Adamantane Derivatives
The development of trifluoromethylated adamantane derivatives represents a convergence of two significant chemical discoveries from the twentieth century. Adamantane itself was first identified in petroleum in 1933, launching a new field of chemistry dedicated to polyhedral organic compounds. The unique diamond-like structure and exceptional stability of adamantane immediately attracted attention from researchers seeking to understand and exploit its properties.
The systematic synthesis of adamantane derivatives began in earnest following Schleyer's synthetic breakthrough in 1957, which made adamantane and its analogs readily available for chemical modification. This availability coincided with the growing recognition of fluorine's importance in pharmaceutical chemistry, leading to investigations into fluorinated adamantane compounds.
The introduction of trifluoromethyl groups into adamantane structures emerged as researchers sought to combine the rigid, lipophilic properties of adamantane with the unique electronic and metabolic characteristics imparted by fluorine substitution. Early synthetic approaches to trifluoromethyladamantane derivatives often required harsh conditions and produced low yields, limiting their practical applications.
Recent advances in synthetic methodology have addressed many of these early limitations. The development of convenient preparative approaches to trifluoromethyladamantane derivatives has utilized fluorination of carboxylic acid precursors with sulfur tetrafluoride, followed by functional group transformations to introduce amino substituents. These synthetic developments have enabled the preparation of complex derivatives like this compound in practical quantities.
The evolution of synthetic strategies has also encompassed multiple pathway approaches to aminomethyl derivatives. Research has demonstrated that compounds such as [3-(Trifluoromethyl)adamantan-1-yl]methanamine can be prepared through three-step sequences starting from trifluoromethyladamantane carboxylic acids, involving amide formation, dehydration to nitriles, and reduction to primary amines.
Significance in Chemical Research
This compound holds particular significance within contemporary chemical research due to its unique combination of structural features and synthetic accessibility. The compound exemplifies the successful integration of fluorine chemistry with rigid polycyclic frameworks, creating molecules with distinctive properties that are valuable across multiple research domains.
Within medicinal chemistry research, adamantane derivatives have demonstrated remarkable utility as pharmaceutical agents and pharmacophore modifiers. The incorporation of adamantane structures into drug molecules can enhance lipophilicity, improve metabolic stability, and provide favorable pharmacokinetic properties. The addition of trifluoromethyl substitution further modulates these characteristics, potentially creating compounds with optimized drug-like properties.
The synthetic methodology developed for preparing [3-(Trifluoromethyl)adamantan-1-yl]methanamine and related compounds has contributed significantly to the broader field of fluorinated organic synthesis. The demonstration that these complex molecules can be prepared through efficient, scalable routes using readily available starting materials has important implications for pharmaceutical development and materials science applications.
Research into trifluoromethylated adamantane derivatives has also advanced understanding of structure-property relationships in fluorinated molecules. The rigid adamantane framework provides an ideal platform for investigating how trifluoromethyl substitution affects molecular properties, as the conformational flexibility typically present in other organic frameworks is minimized.
The compound's role as a synthetic intermediate has proven equally valuable. The aminomethyl functionality provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures that incorporate the trifluoromethyladamantane core. This versatility has made the compound an important building block in medicinal chemistry campaigns and materials research programs.
Table 2: Research Applications and Synthetic Utility
| Research Domain | Application | Significance |
|---|---|---|
| Medicinal Chemistry | Pharmacophore development | Enhanced lipophilicity and stability |
| Fluorine Chemistry | Methodology development | Efficient trifluoromethyl incorporation |
| Materials Science | Rigid building blocks | Three-dimensional molecular architecture |
| Synthetic Chemistry | Intermediate preparation | Versatile functional group handles |
| Structure-Property Studies | Conformational analysis | Rigid framework for property evaluation |
Properties
IUPAC Name |
[3-(trifluoromethyl)-1-adamantyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N.ClH/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16;/h8-9H,1-7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJJGPQHZGLHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423034-08-5 | |
| Record name | [3-(trifluoromethyl)adamantan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride typically involves the following key steps:
- Introduction of the trifluoromethyl group at the 3-position of adamantane.
- Conversion of the adamantane derivative to a carboxylic acid intermediate.
- Transformation of the carboxylic acid to an acid chloride.
- Conversion of the acid chloride to an amine derivative, often via azide intermediate or nitrile reduction.
- Formation of the hydrochloride salt of the amine.
Detailed Preparation Route
Step 1: Synthesis of 3-(Trifluoromethyl)adamantane-1-carboxylic acid
- Starting from adamantane derivatives, the trifluoromethyl group is introduced at the 3-position.
- The 3-(trifluoromethyl)adamantane-1-carboxylic acid is obtained as a white solid with high purity and yield (~92%).
- Characterization includes melting point (142–143 °C), ^1H NMR, ^13C NMR, and ^19F NMR confirming the structure.
Step 2: Conversion to Acid Chloride
Step 3: Formation of Azide Intermediate
Step 4: Conversion to 3-(Trifluoromethyl)adamantan-1-yl)methanamine Hydrochloride
Two main methods are reported:
Method A: Reduction of Nitrile
- 3-(Trifluoromethyl)adamantane-1-carbonitrile is reduced using lithium aluminum hydride (LiAlH4) in diethyl ether under reflux for 24 hours.
- After reaction completion, quenching is done carefully with water and aqueous sodium hydroxide.
- The product is extracted, dried, and evaporated to yield the amine hydrochloride salt with high yield (~88%) and purity.
Method B: Curtius Rearrangement and Hydrochloride Formation
- The azide intermediate obtained above can be converted to the amine by treatment with concentrated hydrochloric acid under reflux overnight.
- After removal of solvents and basification, the amine hydrochloride salt precipitates.
- This method avoids harsher conditions and toxic reagents, providing good yields and purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carboxylic acid synthesis | Fluorination, sulfonyl fluoride or related reagents | Room temp to reflux | Several hours | ~92 | High purity, white solid |
| Acid chloride formation | SOCl2 + DMF catalytic amount | Room temp | 4 hours | Quantitative | Used crude without purification |
| Azide formation | NaN3 in water | 0 °C to RT | 2 hours | High | Extracted with benzene |
| Nitrile reduction (Method A) | LiAlH4 in diethyl ether | Reflux | 24 hours | 88 | Requires careful quenching |
| Amine formation (Method B) | Concentrated HCl, reflux | Reflux | Overnight | Good | Mild conditions, avoids explosive reagents |
| Final isolation | Extraction, drying, recrystallization | Room temp to 50 °C | 1-2 hours | High | Product as hydrochloride salt |
Research Findings and Advantages
- The synthetic route provides a high overall yield (~88%) for the amine hydrochloride salt.
- The use of LiAlH4 reduction is efficient for nitrile to amine conversion, yielding pure product.
- The alternative Curtius rearrangement route via azide intermediate is safer and avoids explosive intermediates.
- The trifluoromethyl group introduction enhances the pharmacokinetic properties of the adamantane derivative.
- The process uses readily available reagents and avoids harsh conditions such as oleum or high-temperature hydrolysis.
- The final hydrochloride salt has a melting point around 310 °C (decomposition), indicating high thermal stability.
Summary Table of Key Intermediates and Final Product
| Compound | Description | Yield (%) | Melting Point (°C) | Key Characterization Data |
|---|---|---|---|---|
| 3-(Trifluoromethyl)adamantane-1-carboxylic acid | White solid | 92 | 142–143 | ^1H NMR, ^13C NMR, ^19F NMR consistent |
| 3-(Trifluoromethyl)adamantane-1-carbonyl chloride | Reactive intermediate | Quantitative | Not isolated | Used directly in azide formation |
| 3-(Trifluoromethyl)adamantane-1-azide | Intermediate for amine formation | High | Not reported | Extracted and purified |
| 3-(Trifluoromethyl)adamantan-1-yl)methanamine hydrochloride | Final product | 88 | ~310 (dec.) | ^1H NMR, purity >99%, stable hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Applications Overview
The applications of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride can be categorized into several key areas:
Scientific Research Applications
- Chemistry : Used as a building block for synthesizing complex organic molecules. Its structural properties allow it to serve as an intermediate in the development of new materials and catalysts.
- Biology : Investigated for potential interactions with biological molecules. The trifluoromethyl group enhances stability and bioavailability, making it a candidate for drug development.
- Medicine : Explored for therapeutic properties, particularly as a lead compound in pharmaceuticals targeting specific diseases.
- Industry : Utilized in producing specialty chemicals and advanced materials, including coatings and adhesives.
Case Study 1: Drug Development
A study investigated the use of this compound as a lead compound for developing antiviral agents targeting viral proteases. The compound exhibited promising binding affinity and selectivity against specific viral strains, demonstrating its potential in pharmaceutical applications.
Case Study 2: Material Science
In material science research, this compound was employed as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of this compound into polycarbonate matrices resulted in improved performance characteristics under extreme conditions.
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and adamantane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .
Comparison with Similar Compounds
Key Structural Features :
- Core : Adamantane (rigid, cage-like structure).
- Substituents :
- 3-position: Trifluoromethyl (-CF₃).
- 1-position: Methanamine (-CH₂NH₂).
- Salt : Hydrochloride (improves solubility).
Hypothesized Properties (based on analogous compounds):
- Molecular Formula : C₁₁H₁₇ClF₃N.
- Molecular Weight : ~255.5 g/mol (calculated).
- Solubility : Likely moderate in polar solvents due to hydrochloride salt formation.
Comparison with Similar Adamantane Derivatives
Structural and Physicochemical Comparisons
The following table compares [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride with structurally related adamantane-based amines (Table 1):
Key Observations :
Trifluoromethyl vs.
Amine Position : Methanamine at the 1-position is common in adamantane pharmaceuticals (e.g., memantine, rimantadine), suggesting CNS activity .
Molecular Weight : The target compound (~255.5 g/mol) is heavier than desmethylmemantine (201.74 g/mol) but lighter than dichlorophenyl analogs (310.26 g/mol), balancing bioavailability and target engagement .
Pharmacological and Research Findings
- Rimantadine Hydrochloride : Approved for influenza A prophylaxis, its adamantane core prevents viral uncoating. The ethylamine side chain (1-CH(CH₃)NH₂) is critical for activity .
- Desmethylmemantine : A memantine analog with a methyl group at the 3-position; it exhibits NMDA receptor antagonism but lower potency than memantine .
- Trifluoromethyl Analogs: Fluorinated adamantanes (e.g., 6-(Adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile) show enhanced pharmacokinetic profiles in preclinical studies due to fluorine’s electron-withdrawing effects .
Hypothesized Advantages of this compound :
- Improved binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
- Resistance to oxidative metabolism due to C-F bond stability.
- Potential applications in neurodegenerative diseases or antiviral therapies.
Recommendations :
- Conduct in vitro binding assays to compare affinity with rimantadine and memantine.
- Evaluate metabolic stability in hepatic microsome models.
Biological Activity
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride is a compound derived from the adamantane structure, known for its unique biological properties. The trifluoromethyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions. The introduction of the trifluoromethyl group is crucial as it significantly influences the compound's reactivity and biological interactions.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Preparation of adamantane derivatives |
| 2 | Introduction of trifluoromethyl group via electrophilic substitution |
| 3 | Formation of methanamine derivative |
| 4 | Conversion to hydrochloride salt for enhanced solubility |
Antiviral Properties
Research has demonstrated that adamantane derivatives exhibit antiviral activity. In a study evaluating various compounds, those containing the adamantane moiety showed significant inhibition against vaccinia and cowpox viruses. The mechanism appears to involve interference with viral replication processes, although specific pathways remain to be elucidated .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The observed mechanism includes induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain signaling. This inhibition could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of this compound against various viruses. The compound demonstrated a dose-dependent inhibition of viral replication, with IC50 values indicating potent activity.
Case Study 2: Cytotoxicity in Cancer Cells
In a study assessing cytotoxicity, this compound was tested on A549 and HeLa cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound likely binds to active sites on enzymes, inhibiting their function.
- Cellular Uptake : Its structure allows for efficient cellular uptake, enhancing its bioavailability.
- Signal Transduction Modulation : It may interfere with signaling pathways involved in cell proliferation and survival.
Q & A
Q. Purity Assurance :
- Chromatography : Column chromatography (silica gel, eluent: dichloromethane/methanol) removes byproducts.
- Analytical Techniques :
Basic: How is this compound characterized structurally and functionally?
Methodological Answer:
- Structural Characterization :
- Functional Analysis :
Advanced: What challenges arise in achieving stereochemical control during synthesis, and how are they addressed?
Methodological Answer:
- Adamantane Rigidity : The adamantane core restricts conformational flexibility, complicating stereoselective trifluoromethylation.
- Strategies :
- Validation : Circular dichroism (CD) or vibrational circular dichroism (VCD) confirms absolute configuration .
Advanced: How does the compound’s stability vary under physiological conditions, and what degradation products form?
Methodological Answer:
- pH-Dependent Stability :
- Degradation Pathways :
Advanced: What mechanistic insights explain its biological activity in neurological studies?
Methodological Answer:
- NMDA Receptor Modulation : Structural analogs (e.g., Memantine derivatives) act as non-competitive antagonists.
- Metabolic Fate :
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
- ADME Prediction :
- Molecular Dynamics (MD) :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
